N-cyclopentyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
Description
N-cyclopentyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide is a sulfanyl-acetamide derivative characterized by a benzimidazole core substituted with a methyl group at the 6-position and a cyclopentyl group attached to the acetamide nitrogen. The sulfanyl (-S-) linkage bridges the benzimidazole and acetamide moieties, creating a structurally unique compound.
Properties
IUPAC Name |
N-cyclopentyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-10-6-7-12-13(8-10)18-15(17-12)20-9-14(19)16-11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGYFLBSCFVUPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501322557 | |
| Record name | N-cyclopentyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501322557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678830 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
352692-69-4 | |
| Record name | N-cyclopentyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501322557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzimidazole derivative with a thiol compound, such as thiourea, under basic conditions.
Acetamide Formation: The final step involves the reaction of the sulfanyl-benzimidazole derivative with a cyclopentylamine and acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the acetamide group under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
N-cyclopentyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Substituent Variations on the Acetamide Nitrogen
The acetamide nitrogen substituent significantly influences physicochemical properties and bioactivity. Key analogs include:
Key Observations :
- Cyclopentyl vs. This could improve membrane permeability but reduce solubility .
- Furan vs. Anthraquinone: Polar furan groups may increase solubility, while anthraquinone’s planarity might favor DNA intercalation or protein binding .
Variations in the Heterocyclic Core
The benzimidazole ring can be replaced with other heterocycles, altering electronic properties and bioactivity:
Key Observations :
- Benzimidazole vs. Oxazole/Triazole : Benzimidazole’s aromaticity and hydrogen-bonding capability may enhance binding to biological targets (e.g., enzymes or receptors) compared to oxazole or triazole derivatives .
- Oxadiazole Derivatives: Compounds with 1,3,4-oxadiazole cores exhibit notable antibacterial activity, suggesting that the target compound’s benzimidazole core might offer distinct mechanisms or selectivity .
Key Observations :
- Electron-Withdrawing Groups : Chloro or nitro substituents (e.g., in 8t) may enhance enzyme inhibition by increasing electrophilicity .
- Bulkier Substituents : The cyclopentyl group in the target compound could modulate activity by sterically hindering target interactions or altering pharmacokinetics.
Biological Activity
N-cyclopentyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and various research findings related to its pharmacological properties.
Molecular Characteristics:
- Molecular Formula: C17H17N3OS
- Molecular Weight: 311.4 g/mol
- Density: 1.247 g/cm³
- Boiling Point: 469°C at 760 mmHg
- Flash Point: 268.7°C
These properties indicate that the compound is stable under normal laboratory conditions, which is essential for its biological evaluations.
Anthelmintic Activity
Research has indicated that benzimidazole derivatives, including those similar to this compound, exhibit significant anthelmintic properties. A study evaluated various benzimidazole derivatives against Indian adult earthworms (Pheretima posthuma) and found that certain derivatives were effective in paralyzing and killing the worms, outperforming traditional drugs like albendazole .
The mechanism through which benzimidazole derivatives exert their effects typically involves the disruption of microtubule formation in helminths, leading to paralysis and death of the parasites. This action is attributed to the binding of the compounds to β-tubulin, inhibiting its polymerization .
Case Studies
-
Study on Benzimidazole Derivatives:
- A series of benzimidazole derivatives were synthesized and tested for their biological activity. Among them, this compound showed promising results in terms of anthelmintic activity.
- The study reported that compounds with specific substitutions on the benzimidazole ring exhibited enhanced efficacy against helminths .
- Insecticidal Activity:
Summary of Findings
| Study | Activity | Results |
|---|---|---|
| Study 1 | Anthelmintic | Compounds showed significant paralysis and mortality in Pheretima posthuma compared to albendazole. |
| Study 2 | Insecticidal | Demonstrated effectiveness against cowpea aphids, indicating potential agricultural applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
